2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
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Overview
Description
2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, an imidazole ring, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps. One common method includes the Huisgen’s CuAAC 1,3-dipolar cycloaddition reaction. This reaction is performed on (prop-2-yn-1-yloxy)naphthalene with 2-azido-N-phenylacetamides in the presence of Cu(OAc)2 in t-BuOH-H2O (3:1) at room temperature for 6.5 hours, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antifungal, antioxidant, and antitubercular agent.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of cytochrome P450 lanosterol 14α-demethylase, an enzyme involved in fungal cell membrane synthesis . This inhibition disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride
Uniqueness
2-(naphthalen-2-yloxy)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is unique due to its combination of a naphthalene ring, an imidazole ring, and a nitrophenyl group. This structure provides a versatile platform for various chemical modifications and applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-21(14-29-20-9-8-17-5-1-2-6-18(17)13-20)24-11-10-23-22(24)30-15-16-4-3-7-19(12-16)25(27)28/h1-9,12-13H,10-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCVGWPVEYRBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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